Cycloheptyl formate
CAS No.: 75024-32-7
Cat. No.: VC2411564
Molecular Formula: C8H14O2
Molecular Weight: 142.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 75024-32-7 |
---|---|
Molecular Formula | C8H14O2 |
Molecular Weight | 142.2 g/mol |
IUPAC Name | cycloheptyl formate |
Standard InChI | InChI=1S/C8H14O2/c9-7-10-8-5-3-1-2-4-6-8/h7-8H,1-6H2 |
Standard InChI Key | KQPTVERBLKLHLD-UHFFFAOYSA-N |
SMILES | C1CCCC(CC1)OC=O |
Canonical SMILES | C1CCCC(CC1)OC=O |
Introduction
Chemical Identity and Structure
Cycloheptyl formate is characterized by its distinctive seven-membered cycloalkane ring structure bonded to a formate group. The compound represents an important member of the cyclic formate ester family, with defining structural features that distinguish it from its six-membered ring counterpart, cyclohexyl formate.
Basic Identification
Parameter | Value |
---|---|
CAS Number | 75024-32-7 |
Molecular Formula | C8H14O2 |
IUPAC Name | Cycloheptyl formate |
Synonyms | Formic acid cycloheptyl ester, Cycloheptanol-1-formate |
PubChem CID | 255282 |
The molecular structure consists of a cycloheptane ring with a formate functional group (HCO2-) attached to one carbon of the ring. This creates a characteristic ester linkage that influences the compound's chemical behavior and reactivity .
Physical and Chemical Properties
Cycloheptyl formate possesses several distinctive physical and chemical properties that are important for understanding its behavior in various applications and reactions.
Physical Properties
The physical characteristics of cycloheptyl formate have been experimentally determined and are summarized in the following table:
Property | Value |
---|---|
Molecular Weight | 142.19600 g/mol |
Density | 0.97 g/cm³ |
Boiling Point | 190.7°C at 760 mmHg |
Flash Point | 66.5°C |
Physical State | Liquid at room temperature |
Exact Mass | 142.09900 |
Polar Surface Area (PSA) | 26.30000 |
LogP | 2.51810 |
Index of Refraction | 1.446 |
These properties highlight cycloheptyl formate's nature as a moderately polar organic compound with significant lipophilicity, as indicated by its LogP value of 2.51810 .
Chemical Properties
Cycloheptyl formate exhibits chemical behavior typical of formate esters. Its reactivity is primarily centered on the ester functional group, which can undergo various reactions including:
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Hydrolysis under acidic or basic conditions to form cycloheptanol and formic acid
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Transesterification with other alcohols
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Reduction to form the corresponding alcohol derivatives
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Nucleophilic substitution reactions at the carbonyl carbon
The compound's seven-membered ring introduces distinctive conformational characteristics that can influence its reactivity compared to smaller or larger cyclic formates .
Synthesis Methods
The synthesis of cycloheptyl formate typically involves the esterification of cycloheptanol with formic acid or formic acid derivatives. While specific literature on cycloheptyl formate synthesis is limited in the provided search results, several potential synthetic routes can be inferred from similar compounds.
Direct Esterification
The most straightforward approach involves the reaction of cycloheptanol with formic acid in the presence of an acid catalyst:
Cycloheptanol + Formic acid → Cycloheptyl formate + Water
This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and often employs techniques to remove water (such as Dean-Stark apparatus) to drive the equilibrium toward product formation .
Alternative Synthesis Routes
Other potential synthetic routes may include:
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Reaction of cycloheptanol with formic anhydride
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Reaction of cycloheptanol with formic acid using coupling reagents
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Transesterification of methyl formate or other formate esters with cycloheptanol
These approaches may offer advantages in terms of yield, reaction conditions, or selectivity depending on the specific requirements of the synthesis .
Analytical Methods and Characterization
The characterization of cycloheptyl formate typically involves a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
Key spectroscopic methods for identifying and characterizing cycloheptyl formate include:
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Infrared (IR) spectroscopy: The ester carbonyl stretching vibration typically appears around 1720-1740 cm⁻¹
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Nuclear Magnetic Resonance (NMR) spectroscopy:
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¹H NMR: Characteristic signal for the formate proton at approximately 8.0-8.1 ppm
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¹³C NMR: Carbonyl carbon signal at approximately 160-165 ppm
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Mass spectrometry: Molecular ion peak at m/z 142, with fragmentation patterns showing loss of the formate group and subsequent ring fragmentations
Comparative Analysis with Related Compounds
Examining cycloheptyl formate in relation to its structural homologs provides valuable insights into structure-property relationships.
Comparison with Cyclohexyl Formate
Property | Cycloheptyl Formate | Cyclohexyl Formate |
---|---|---|
Molecular Formula | C8H14O2 | C7H12O2 |
Molecular Weight | 142.19600 g/mol | 128.17 g/mol |
Boiling Point | 190.7°C | 162.5°C |
Ring Structure | 7-membered | 6-membered |
LogP | 2.51810 | 2.10 |
CAS Number | 75024-32-7 | 4351-54-6 |
This comparison highlights how the additional methylene group in the cycloheptyl ring affects physical properties such as boiling point and lipophilicity. The larger ring size in cycloheptyl formate contributes to its higher boiling point and greater lipophilicity compared to cyclohexyl formate .
Current Research and Future Directions
While cycloheptyl formate itself has limited representation in current research literature based on the provided search results, several related research areas may be relevant to its future development and applications.
Research Opportunities
Potential areas for future research on cycloheptyl formate include:
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Exploration of its potential as a selective reagent in organic synthesis
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Investigation of structure-activity relationships in biological systems
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Development of more efficient and environmentally friendly synthesis methods
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Comparative studies with other cyclic formate esters to establish structure-property relationships
The unique conformational properties of the seven-membered ring could provide advantages in certain reaction contexts or applications that have yet to be fully explored .
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